Bienvenue dans la boutique en ligne BenchChem!

1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

SARS-CoV-2 NSP14 ExoN Fragment-based Drug Discovery

1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (CAS 1002651-67-3) is a pyrazole-based fragment with a molecular weight of 139.20 g/mol and an XLogP3-AA of -0.1. It has been identified as a crystallographically validated hit in a high-profile X-ray fragment screen targeting the SARS-CoV-2 non-structural protein 14 (NSP14) exonuclease (ExoN) domain, with its binding mode resolved in PDB entry 5SLY.

Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
CAS No. 1002651-67-3
Cat. No. B1298058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine
CAS1002651-67-3
Molecular FormulaC7H13N3
Molecular Weight139.2 g/mol
Structural Identifiers
SMILESCCN1C(=CC=N1)CNC
InChIInChI=1S/C7H13N3/c1-3-10-7(6-8-2)4-5-9-10/h4-5,8H,3,6H2,1-2H3
InChIKeyIPBXAQNEXLMXRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine: A Structurally Validated NSP14 ExoN Fragment Hit for Antiviral Drug Discovery


1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (CAS 1002651-67-3) is a pyrazole-based fragment with a molecular weight of 139.20 g/mol and an XLogP3-AA of -0.1 [1]. It has been identified as a crystallographically validated hit in a high-profile X-ray fragment screen targeting the SARS-CoV-2 non-structural protein 14 (NSP14) exonuclease (ExoN) domain, with its binding mode resolved in PDB entry 5SLY [2]. This positions the compound as a distinct and well-characterized starting point for structure-guided antiviral drug development, differentiating it from numerous other fragments in the screen that lacked clear structural data or were later identified as false positives [3].

The Inadequacy of Generic Pyrazole Building Blocks: Why Structural Validation Dictates Procurement for 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine


While the general class of pyrazole derivatives is ubiquitous in medicinal chemistry, the specific substitution pattern of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine is critical for its validated interaction with the SARS-CoV-2 NSP14 ExoN active site [1]. In-class analogs lacking the precise N-ethyl and N-methylmethanamine substitutions will not recapitulate the defined binding mode observed in the PDB 5SLY structure [2]. Furthermore, the broader field of NSP14 fragment screening has been confounded by false positives, as highlighted by a recent study showing that many initial fragment hits, including some pyrazoles, lost activity upon resynthesis due to contaminating cations [3]. This underscores that the value of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine lies not in its generic pyrazole core, but in its empirically proven, structurally characterized engagement with a high-value antiviral target, making it irreplaceable by uncharacterized or non-validated substitutes.

Procurement-Relevant Quantitative Evidence: Benchmarking 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine Against Its Closest Analogs


Target Validation: A Structurally Confirmed NSP14 ExoN Binder Among a Sea of Unvalidated Fragments

1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine is one of only 72 fragment hits from an X-ray screen against SARS-CoV-2 NSP14, but its binding mode is uniquely characterized and publicly available in the PDB (5SLY) [1]. In contrast, a subsequent fragment-based development campaign revealed that many NSP14 fragment hits were false positives due to contaminating cations, and these artifacts were not identifiable without resynthesis and rigorous counter-screening [2]. The defined binding pose of this compound in the ExoN active site provides a verifiable foundation for structure-based optimization, a feature absent in the vast majority of other fragment hits from this or related screens [3].

SARS-CoV-2 NSP14 ExoN Fragment-based Drug Discovery X-ray Crystallography

Molecular Properties Benchmark: Optimal Fragment-Like Physicochemical Profile for NSP14 Targeting

The compound exhibits a molecular weight of 139.20 g/mol and a calculated XLogP3-AA of -0.1 [1], aligning with ideal fragment properties for oral drug development (MW < 300, logP < 3). This is significantly lower than many advanced NSP14 inhibitors in development, which often have molecular weights exceeding 400 g/mol [2]. This low molecular complexity and favorable hydrophilicity provide a superior starting point for ligand efficiency optimization, offering a greater potential for property improvement during medicinal chemistry campaigns compared to bulkier, more lipophilic NSP14-targeting analogs [3].

Physicochemical Properties Fragment-Based Drug Discovery Lipinski Rule of 5 NSP14

Source Verification: A Fully Traceable Chemical Identity with Publicly Available Structural Data

The compound's identity is unambiguously linked to a specific CAS number (1002651-67-3) and a unique PDB ligand code (LM6) with a publicly accessible 3D structure in the RCSB database [1]. This is in stark contrast to many proprietary or poorly characterized analogs from commercial vendors, where exact structural data is absent or ambiguous. The availability of a validated SMILES string (CCN1C(=CC=N1)CNC) and InChIKey (IPBXAQNEXLMXRW-UHFFFAOYSA-N) ensures exact reproducibility in computational modeling and eliminates the risk of purchasing an incorrect isomer or derivative [2].

Chemical Identity Supply Chain Integrity Data Reproducibility NSP14

High-Impact Application Scenarios for 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine in Antiviral Drug Discovery


Starting Point for Structure-Guided Optimization of NSP14 ExoN Inhibitors

This compound serves as an ideal starting fragment for medicinal chemistry campaigns targeting SARS-CoV-2 NSP14 ExoN. Its validated binding mode, as defined in PDB 5SLY [1], allows for rational, structure-based design to improve potency while maintaining ligand efficiency. The low molecular weight and favorable physicochemical properties provide significant room for optimization, making it a superior choice for fragment growth or merging strategies compared to larger, less tractable leads [2].

Positive Control for NSP14 Fragment Screening and Assay Validation

Given the known issues of false positives in NSP14 ExoN assays [3], this compound can be used as a well-characterized, structurally validated positive control. Its defined binding mode provides a benchmark for validating new screening assays, testing for cation interference, and calibrating biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). This application is critical for ensuring the reliability of any NSP14-targeted drug discovery program.

Computational Chemistry and Docking Studies for NSP14-Targeted Antivirals

The availability of precise 3D coordinates for the ligand-receptor complex (PDB 5SLY) [1] makes this compound invaluable for computational chemistry. It can be used as a reference ligand for validating docking protocols, performing molecular dynamics simulations to understand NSP14 ExoN conformational dynamics, or as a core scaffold for virtual screening and de novo design. Its well-defined identity ensures that computational predictions are based on accurate chemical information [4].

Broad-Spectrum Coronavirus Antiviral Research

Since the NSP14 ExoN domain is highly conserved among coronaviruses, fragments that bind to this site have the potential to be developed into broad-spectrum antivirals [2]. The validated engagement of 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine with SARS-CoV-2 NSP14 positions it as a tool compound for investigating conserved drug targets across other betacoronaviruses, including MERS-CoV and potentially future emerging threats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.